molecular formula C29H24ClNO10 B10775758 Kibdelone A

Kibdelone A

Cat. No.: B10775758
M. Wt: 582.0 g/mol
InChI Key: VXXQRIDYOXHDCN-MZFXBISCSA-N
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Description

Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Kibdelone A undergoes various chemical reactions, including:

    Oxidation: Air oxidation and quinone/hydroquinone redox transformations.

    Reduction: Reduction using sodium dithionite.

    Substitution: Halo-Michael aldol reactions

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kibdelone A has several scientific research applications:

    Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.

    Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.

    Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.

Mechanism of Action

The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:

Comparison with Similar Compounds

Biological Activity

Kibdelone A is a polycyclic xanthone natural product isolated from the rare Australian actinomycete Kibdelosporangium sp. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Structural Characteristics

This compound is characterized by a hexacyclic tetrahydroxanthone structure, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a subject of interest in cancer research.

Anticancer Activity

This compound exhibits significant anticancer activity across a range of human tumor cell lines. Key findings include:

  • Cytotoxicity : this compound has demonstrated low nanomolar cytotoxicity with a GI50 value of approximately 1.2 nM against SR leukemia cells and less than 1 nM against SN12C renal carcinoma cells .
  • Comparison with Analogues : In studies comparing this compound to its analogues, it was found to be more potent than isothis compound, which was 10 to 200 times less effective .

Table 1: Cytotoxicity Profiles of this compound

Cell LineGI50 (nM)
SR (Leukemia)1.2
SN12C (Renal)<1
HCT116 (Colon)3-5

Despite its potent cytotoxic effects, the exact mechanism of action for this compound remains largely undefined. However, several studies have provided insights into potential pathways:

  • Disruption of Actin Cytoskeleton : Research indicates that Kibdelone C, a related compound, disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization . This suggests that this compound may similarly affect cellular structures critical for cancer cell viability.
  • Non-DNA Interaction : In vitro studies have ruled out common mechanisms such as direct interaction with DNA or inhibition of topoisomerase .

Case Studies and Comparative Analysis

Research involving the National Cancer Institute (NCI) 60-cell line panel has shown that Kibdelones A-C exhibit unique profiles in terms of cancer cell growth inhibition. For instance, while all three compounds displayed potent activity, their interconversion under assay conditions complicates direct comparisons .

Table 2: Comparative Analysis of Kibdelones

CompoundGI50 (nM)Activity Profile
This compound<1Potent against various tumor types
Kibdelone B<5Active but less potent than A
Kibdelone C<1Similar potency; potential pro-drug status

Properties

Molecular Formula

C29H24ClNO10

Molecular Weight

582.0 g/mol

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone

InChI

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1

InChI Key

VXXQRIDYOXHDCN-MZFXBISCSA-N

Isomeric SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl

Origin of Product

United States

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